

Application Notes and Protocols: Gal-ARV-771

Dosage and Administration in Mouse Models

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Compound of Interest

Compound Name: Gal-ARV-771

Cat. No.: B15582343

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Introduction

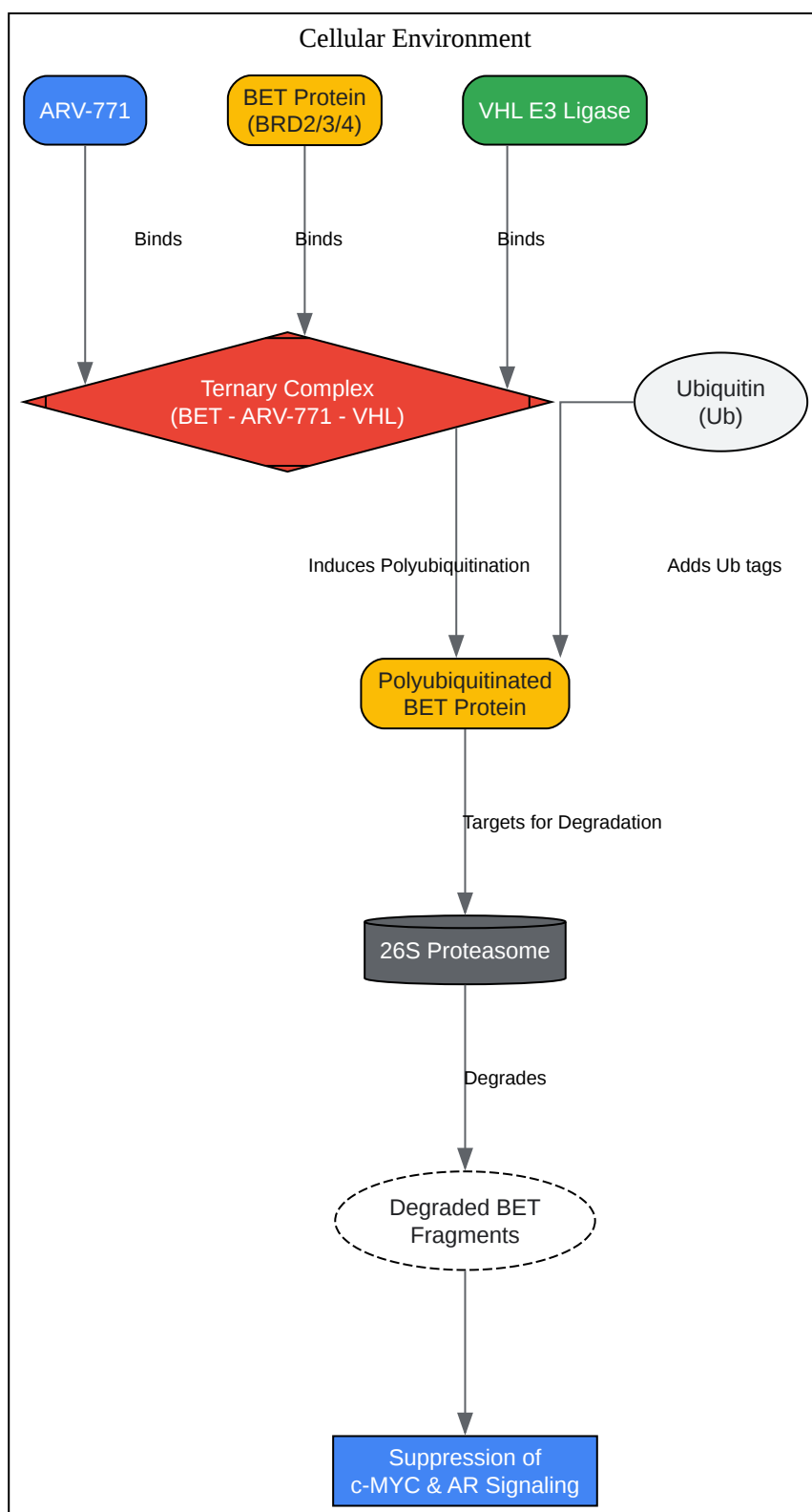
Gal-ARV-771 is a PROTAC (Proteolysis Targeting Chimera) prodrug designed for the targeted degradation of BET (Bromodomain and Extra-Terminal) proteins BRD2, BRD3, and BRD4.^[1] It is a galactose-modified derivative of ARV-771, which leverages the increased expression of β -galactosidase in senescent cancer cells for selective activation.^{[1][2]} ARV-771 itself is a potent BET degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce ubiquitination and subsequent proteasomal degradation of BET proteins.^{[3][4]} This degradation leads to the suppression of key oncogenic signaling pathways, including those driven by the androgen receptor (AR) and c-MYC, making it a promising therapeutic strategy for various cancers, particularly castration-resistant prostate cancer (CRPC).^{[4][5][6]}

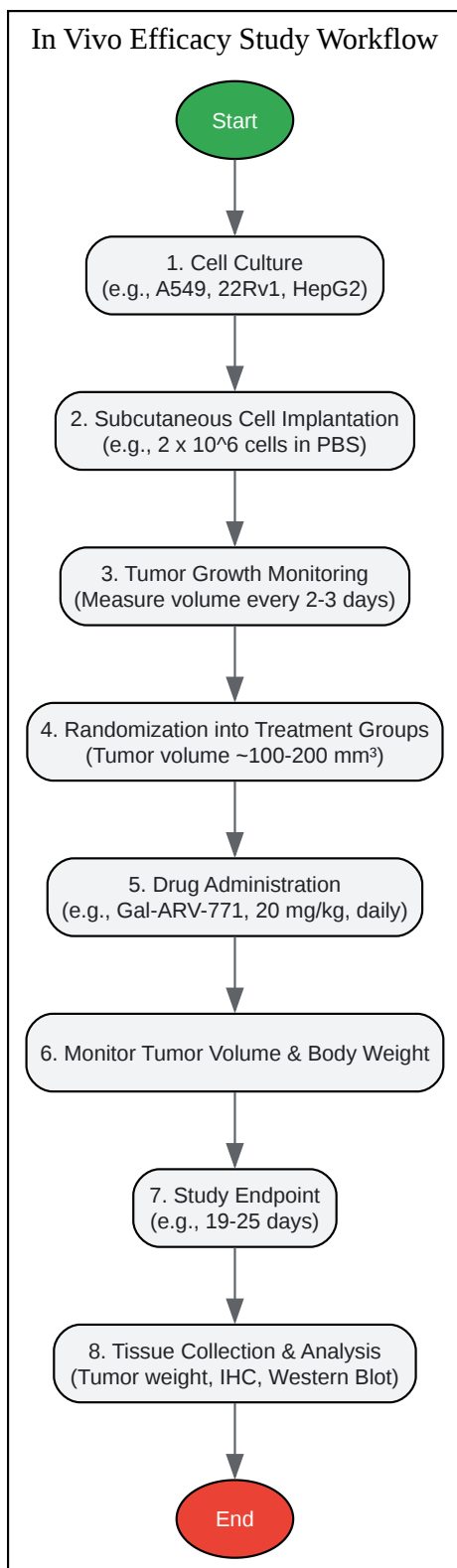
These application notes provide a comprehensive overview of the dosage and administration of **Gal-ARV-771** and its active compound, ARV-771, in various mouse models based on preclinical studies. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo efficacy and pharmacodynamic studies.

Mechanism of Action: BET Protein Degradation

ARV-771 functions as a heterobifunctional molecule. One end binds to the bromodomain of BET proteins, while the other end recruits the VHL E3 ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein and its

subsequent degradation by the proteasome.^[7] This targeted protein degradation offers a distinct advantage over simple inhibition, as it can lead to a more profound and sustained suppression of downstream signaling pathways.^[4]





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